Irisolidone
説明
Irisolidone is an isoflavone metabolite that has been the subject of various studies due to its potential therapeutic properties. It is a major constituent of the flower of Pueraria lobata (Kudzu) and has been investigated for its effects on various biological processes and diseases .
Synthesis Analysis
The synthesis of irisolidone derivatives has been explored to enhance its bioactivity. For instance, novel Mannich base derivatives of irisolidone have been synthesized, which showed improved nitric oxide (NO) production inhibitory activity compared to the parent compound . Additionally, a structurally modified kakkalide known as 'methylamine irisolidone' with good water solubility has been developed, demonstrating cardioprotective effects .
Molecular Structure Analysis
The crystal structure of irisolidone has been determined through X-ray single crystal diffraction. It was found to have a monoclinic space group with specific lattice parameters and forms a three-dimensional networking structure through hydrogen bonding and aromatic π–π stacking .
Chemical Reactions Analysis
Irisolidone undergoes metabolic reactions in vivo, resulting in various metabolites. An ultra performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF MS) method has been used to identify these metabolites, which include glucuronide and sulfate conjugates, as well as the aglycone forms .
Physical and Chemical Properties Analysis
The physical and chemical properties of irisolidone contribute to its biological efficacy. It has been shown to have antioxidant properties, scavenging free radicals and preventing lipid peroxidation and DNA damage . Its crystal structure contributes to its stability and interactions with other molecules .
Case Studies and Biological Efficacy
Several studies have demonstrated the biological efficacy of irisolidone in various conditions. It has been shown to inhibit matrix metalloproteinase-9 expression in human astroglioma cells, suggesting potential use in controlling the growth and invasiveness of gliomas . Irisolidone also repressed JC virus gene expression in human glial cells, which could be beneficial for treating progressive multifocal leukoencephalopathy (PML) . In mice, irisolidone attenuated ethanol-induced gastric injury by inhibiting the infiltration of neutrophils . Furthermore, it has been found to alleviate colitis in mice by inhibiting lipopolysaccharide binding to toll-like receptor-4 and reducing the population of gut proteobacteria . The cardioprotective effects of a derivative, 'methylamine irisolidone', were also observed in cultured rat cardiac myocytes . Lastly, a comprehensive review of irisolidone's pharmacological activities highlighted its anti-inflammatory, anti-cancer, and hepatoprotective effects, among others .
科学的研究の応用
Biological Efficacy and Pharmacological Activity
Irisolidone, a polyphenol and isoflavone, demonstrates a range of pharmacological activities, including anti-inflammatory, anti-angiogenic, anti-cancer, anti-platelet, anti-oxidant, anti-hyperlipidemic, immunomodulating, hepatoprotective, and estrogenic effects. It also shows potential in affecting gastric systems, aldose reductase enzymes, malignant gliomas, and JC virus (Patel, 2022).
Anti-Colitis Mechanism
Kakkalide and irisolidone, major constituents of Pueraria lobata, have shown potential in alleviating colitis in mice. They inhibit lipopolysaccharide (LPS)-stimulated NF-κB activation and TNF-α expression in macrophages, and protect against colon shortening and myeloperoxidase activity (Jang et al., 2019).
Ethanol-Induced Gastric Injury
Irisolidone has demonstrated efficacy in attenuating ethanol-induced gastric injury in mice, reducing hemorrhagic ulcerative lesions and inhibiting the infiltration of immune cells, particularly neutrophils (Kang et al., 2017).
Antioxidant Effect
Research has indicated the antioxidant properties of irisolidone, showing its ability to scavenge radicals and prevent lipid peroxidation and DNA damage. It also exhibits protective properties against cell damage induced by hydrogen peroxide (Kang et al., 2008).
Metabolic Profiling
The metabolic pathways of irisolidone have been studied in rats, revealing processes like decarbonylation, reduction, demethylation, demethoxylation, dehydroxylation, hydroxylation, sulfation, and glucuronidation (Zhang et al., 2013).
Inhibition of JC Virus Gene Expression
Irisolidone has been found to significantly inhibit JC virus expression in human astrocytes and glial cell lines, a promising finding for treating progressive multifocal leukoencephalopathy (PML) caused by JC virus (Kim et al., 2006).
Cancer Chemopreventive Activities
Irisolidone isolated from Iris germanica has shown potent inhibition of cytochrome P450 1A activity, suggesting its potential in cancer chemoprevention (Wollenweber et al., 2003).
Pharmacokinetics of Metabolites
The pharmacokinetics of irisolidone and its metabolites in rats were studied, highlighting the significant role of phase II metabolism in its pharmacokinetics in vivo (Zhang et al., 2015).
Inhibition of MMP-9 Gene Expression
Irisolidone has been found to inhibit MMP-9 expression in human astroglioma cells, suggesting its potential in controlling the growth and invasiveness of gliomas (Kim et al., 2008).
Cardioprotective Effects
Studies have shown that methylamine irisolidone, a compound derived from irisolidone, offers protection against hypoxia/reoxygenation injury in rat cardiac myocytes (Mu et al., 2009).
Crystal Structure Analysis
The crystal structure of irisolidone has been analyzed, providing insights into its three-dimensional networking structure (Zhang et al., 2006).
Anti-Inflammatory Mechanisms in Microglial Cells
Irisolidone suppresses lipopolysaccharide-induced release of nitric oxide and tumor necrosis factor in microglial cells, indicating therapeutic potential for neurodegenerative diseases (Park et al., 2007).
作用機序
Target of Action
Irisolidone, a major isoflavone found in Pueraria lobata flowers, primarily targets the volume-regulated anion channels (VRAC) . It exhibits high efficacy for VRAC blockade with IC50s of 5-13 μM . It also interacts with nuclear factor-kappa B (NF-κB) and activator protein-1 .
Mode of Action
Irisolidone interacts with its targets, leading to significant changes in cellular functions. It inhibits the DNA binding and transcriptional activity of NF-κB and activator protein-1 . It also shows high efficacy for VRAC blockade .
Biochemical Pathways
Irisolidone is involved in the regulation of several biochemical pathways. It down-regulates the gene expression of cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2) . It also inhibits the phosphorylation of IκB-α, leading to the inhibition of NF-κB activation .
Pharmacokinetics
The pharmacokinetics of irisolidone and its main metabolites have been studied in rat plasma . The total plasma concentrations of conjugated metabolites were much higher than that of the irisolidone aglycone, indicating that an extensive phase II metabolism plays an important role in the pharmacokinetics of irisolidone in vivo .
Result of Action
The action of irisolidone results in several molecular and cellular effects. It exhibits potent hepatoprotective activity . It also has anti-inflammatory effects, reducing carrageenan-induced inflammatory markers, leukocyte number, and protein amount in the exudates of the air pouch . Irisolidone also inhibits PGE2 production and COX-2 inducible nitric oxide synthase, IL-1β, and TNF-α expression .
Action Environment
The action of irisolidone can be influenced by environmental factors. For instance, the intestinal microflora plays a crucial role in the metabolism of irisolidone . Kakkalide, a major constituent of the flower of Pueraria thunbergiana, is metabolized to irisolidone by intestinal microflora . This suggests that the gut microbiota can influence the bioavailability and efficacy of irisolidone.
特性
IUPAC Name |
5,7-dihydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)11-8-23-13-7-12(18)17(22-2)16(20)14(13)15(11)19/h3-8,18,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOFPOMXNLNEOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946104 | |
Record name | 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Irisolidone | |
CAS RN |
2345-17-7 | |
Record name | Irisolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2345-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irisolidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IRISOLIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/081ORX70ZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Irisolidone exerts its effects through various mechanisms. For instance, it inhibits the DNA binding and transcriptional activity of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) []. This, in turn, suppresses the expression of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS) in activated microglia. Irisolidone also represses lipopolysaccharide (LPS)-induced extracellular signal-regulated kinase (ERK) phosphorylation without affecting c-Jun N-terminal kinase or p38 mitogen-activated protein kinase activity []. Additionally, it demonstrates inhibitory activity against 3-hydroxy-3-methylglutaryl (HMG)-CoA reductase (HCR) [, ], an enzyme crucial for cholesterol biosynthesis.
A: Irisolidone (5,7-dihydroxy-6,4'-dimethoxyisoflavone) has the molecular formula C17H14O6 and a molecular weight of 314.29 g/mol [, , ]. Detailed spectroscopic data, including 1D and 2D NMR, IR, UV, and MS data, can be found in research articles focusing on its isolation and structural elucidation [, , ].
A: While specific data on material compatibility and stability under various conditions is limited in the provided research, studies highlight its transformation by human intestinal microflora into metabolites like irisolidone-7-O-glucuronide [, ]. This suggests potential instability in certain biological environments and highlights the importance of considering its metabolism during in vivo studies and potential therapeutic applications.
ANone: The provided research does not focus on any catalytic properties of Irisolidone. Its biological activity primarily revolves around its interaction with specific enzymes and signaling pathways, rather than acting as a catalyst itself.
A: Research suggests that the presence of 6-methoxylation and 5-hydroxylation in the Irisolidone structure increases its potency to inhibit PGE2 production []. Conversely, 7-O-glycosylation decreases this inhibitory activity []. Further studies exploring the effects of other structural modifications on Irisolidone's activity, potency, and selectivity are needed.
A: Studies indicate that Irisolidone is metabolized by human intestinal microflora, leading to the formation of metabolites like irisolidone-7-O-glucuronide, tectorigenin-7-O-sulfate, and tectorigenin-4′-O-sulfate [, ]. This suggests potential instability in certain biological environments. One study successfully synthesized a water-soluble Irisolidone sulfonate derivative, hydrate potassium 5-(5,7-dihydroxy-6-methoxy-4-oxo-4H-chromen-3-yl)-2-methoxy-benzene-sulfonate, with improved water solubility []. This highlights the potential for chemical modification to enhance Irisolidone's stability and solubility for therapeutic applications.
ANone: The provided research primarily focuses on the pharmacological properties and potential therapeutic applications of Irisolidone. Information regarding specific SHE regulations, compliance, risk minimization, and responsible practices associated with its use is not explicitly addressed. Further investigation and adherence to relevant regulatory guidelines are crucial for its development and potential clinical application.
A: Studies show that orally administered Kakkalide, a glycoside of Irisolidone, is metabolized to Irisolidone by human intestinal microflora, and Irisolidone is subsequently detected in the blood []. This indicates its absorption and biotransformation in vivo. Research on its distribution, metabolism, and excretion patterns is limited in the provided literature. Further investigation is needed to fully understand its PK/PD profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。